molecular formula C31H28O2P2 B3330498 (1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene CAS No. 71075-24-6

(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene

Cat. No. B3330498
CAS RN: 71075-24-6
M. Wt: 494.5 g/mol
InChI Key: FXCYJNJQLLGGGH-RMDVPPNSSA-N
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Description

(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene, commonly known as DPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

DPPB has been extensively studied for its potential applications in organic synthesis, particularly as a ligand in transition metal catalysis. It has been shown to be an effective ligand for various transition metals, including palladium, platinum, and rhodium, and has been used in the synthesis of complex organic molecules such as natural products and pharmaceuticals.
In addition to its applications in organic synthesis, DPPB has also been investigated for its potential as a therapeutic agent. Studies have shown that DPPB has anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of DPPB is not fully understood, but it is believed to act through multiple pathways. Studies have shown that DPPB can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is associated with various diseases such as cancer and neurodegenerative disorders.
DPPB has also been shown to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that DPPB has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. DPPB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and cancer.
DPPB has also been shown to reduce oxidative stress by scavenging ROS and inhibiting lipid peroxidation, which can lead to cell damage and death. In addition, DPPB has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

DPPB has several advantages for lab experiments, including its high purity and yield, and its ability to act as an effective ligand in transition metal catalysis. However, DPPB also has some limitations, including its relatively high cost and limited solubility in some solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on DPPB, including further investigation of its mechanism of action and potential applications in drug development. Studies are also needed to determine the optimal conditions for the use of DPPB as a ligand in transition metal catalysis, and to develop new synthetic methods for the production of DPPB and related compounds.
Conclusion
In conclusion, DPPB is a synthetic compound that has potential applications in various fields, including organic synthesis and medicinal chemistry. Its anti-inflammatory, antioxidant, and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug development and other areas of research.

properties

IUPAC Name

(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYJNJQLLGGGH-RMDVPPNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Reactant of Route 2
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Reactant of Route 3
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Reactant of Route 4
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Reactant of Route 5
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Reactant of Route 6
(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene

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